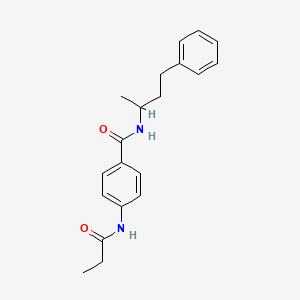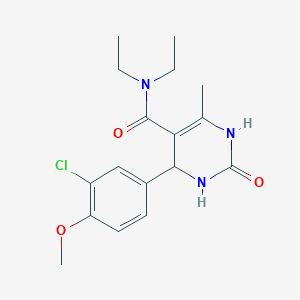
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide, also known as NPTPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist for the G protein-coupled receptor GPR139. It has been found to have potential therapeutic applications in a variety of disorders, including schizophrenia, depression, and anxiety.
Mecanismo De Acción
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide binds to GPR139, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of GPR139 by N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide leads to the inhibition of cAMP production and the activation of the ERK1/2 signaling pathway. This results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter GABA in the brain, which has anxiolytic effects. N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has also been found to decrease the release of dopamine, which has antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has several advantages for lab experiments. It is a potent and selective agonist for GPR139, which makes it a valuable tool for studying the function of this receptor. However, one limitation of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide. One direction is to further investigate its potential therapeutic applications in disorders such as anxiety and schizophrenia. Another direction is to study the effects of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide on other neurotransmitter systems and signaling pathways. Additionally, the development of more soluble analogs of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide could improve its utility in lab experiments.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has a high affinity for GPR139, which is expressed in the brain and other tissues. Activation of GPR139 by N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been found to have anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-19(23)22-18-13-11-17(12-14-18)20(24)21-15(2)9-10-16-7-5-4-6-8-16/h4-8,11-15H,3,9-10H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHYRDHXUPSNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393537.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)
![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)
![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)

![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)


![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)
